molecular formula C13H16O5 B104224 Dimethyl 2-(4-methoxybenzyl)malonate CAS No. 15378-09-3

Dimethyl 2-(4-methoxybenzyl)malonate

Cat. No. B104224
CAS RN: 15378-09-3
M. Wt: 252.26 g/mol
InChI Key: GXDFOJRQIDXKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(4-methoxybenzyl)malonate is a chemical compound that is part of a broader class of malonate derivatives. These compounds are characterized by their malonate core, which is a diester of malonic acid, and are often used in various synthetic organic chemistry applications. The presence of the 4-methoxybenzyl group suggests potential interactions with other chemical entities, which can be exploited in synthetic pathways.

Synthesis Analysis

The synthesis of related malonate compounds involves various condensation reactions. For instance, the base-catalyzed condensation of dimethyl malonate with different tropone derivatives has been shown to yield products where the sites of nucleophilic attack are solvent-dependent . Similarly, the reaction of cyclopentadiene with tetrakis(methoxycarbonyl)propene leads to the formation of dimethyl malonate derivatives through a base-mediated retro-Michael reaction . These studies indicate that the synthesis of dimethyl 2-(4-methoxybenzyl)malonate would likely involve careful consideration of reaction conditions, such as solvent choice and the presence of a base, to direct the formation of the desired product.

Molecular Structure Analysis

The molecular structure of malonate derivatives can significantly influence their reactivity and interaction with other molecules. For example, the study of polymer interactions using fluorescence spectroscopy revealed that the exciplex formation by a related polymer system is affected by solvent and molecular weight, indicating that inter- and intramolecular interactions are crucial for understanding the behavior of these compounds . This suggests that the molecular structure of dimethyl 2-(4-methoxybenzyl)malonate, particularly the arrangement of the methoxybenzyl group, would play a significant role in its chemical behavior.

Chemical Reactions Analysis

Malonate derivatives participate in a variety of chemical reactions. The base-catalyzed condensation reactions mentioned earlier are examples of how the malonate moiety can be functionalized. Additionally, the reactions of methoxybenzylidene derivatives of malonate with nucleophilic reagents have been explored, leading to the formation of structural blocks for further synthesis . The reactivity of dimethyl 2-(4-methoxybenzyl)malonate would likely be influenced by the presence of the methoxybenzyl group, which could affect the nucleophilicity and electrophilicity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate derivatives are influenced by their molecular structure. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives showed that the reaction outcome is strongly affected by the substituents present, which can lead to various bromination products . This indicates that the physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity of dimethyl 2-(4-methoxybenzyl)malonate, would be determined by the specific functional groups attached to the malonate core and their electronic effects.

Scientific Research Applications

Michael Reactions on Conformationally Flexible Methyl Derivatives

Dimethyl malonate demonstrates its utility in Michael reactions, as explored by Sakakibara et al. (2000). The study found that dimethyl malonate and dibenzoylmethane can attack specific positions on 3-nitro-2-enopyranosides, leading to the formation of 3-enopyranosides and dihydropyran derivatives under specific conditions (Sakakibara et al., 2000).

Synthesis of Novel Compounds

Boichenko et al. (2020) developed a synthetic approach using dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. This approach is based on a domino dimerization process and highlights the role of dimethyl malonate in synthesizing complex organic structures (Boichenko et al., 2020).

Synthesis of Methyl Ester

Henry and Jacobs (2001) presented a synthesis method for 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester using dimethyl malonate. This synthesis involved multiple steps and demonstrated the application of dimethyl malonate in esterification processes (Henry & Jacobs, 2001).

Anticancer Properties

Research by Taupiqurrohman et al. (2022) suggested anticancer properties for dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate found in Kombucha. The study utilized in-silico methods, including molecular docking and ADMET testing, to assess its effectiveness against cancer cells (Taupiqurrohman et al., 2022).

Reactions with Nucleophilic Reagents

Tetere et al. (2011) explored the reactions of methoxybenzylidene derivatives of dimethyl malonate with various nucleophilic reagents. Their study revealed the synthesis of hydrazines, amides, and hydrazides, indicating the potential of dimethyl malonate in creating structurally diverse compounds (Tetere et al., 2011).

Electrooxidation for Cyclization Processes

Okimoto et al. (2013) demonstrated the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl) malonates to produce cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This research highlights the electrochemical applications of dimethyl malonate in organic synthesis (Okimoto et al., 2013).

Synthesis of Quaternary Ammonium Surfactants

Zhao et al. (2014) synthesized novel quaternary ammonium surfactants containing methoxybenzyl, indicating the role of dimethyl malonate in surfactant production. This study emphasized the compound's surface activity and aggregation behavior in aqueous solutions (Zhao et al., 2014).

Generation of Methyl Formate Anion

Bussolo et al. (2016) used dimethyl malonate to generate methyl formate anion in a condensed-phase, showcasing its utility in nucleophilic substitution reactions (Bussolo et al., 2016).

Safety And Hazards

Dimethyl 2-(4-methoxybenzyl)malonate should be handled with care to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDFOJRQIDXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502841
Record name Dimethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-methoxybenzyl)malonate

CAS RN

15378-09-3
Record name Dimethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-(4-METHOXYBENZYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(4-methoxybenzyl)malonate
Reactant of Route 2
Dimethyl 2-(4-methoxybenzyl)malonate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-(4-methoxybenzyl)malonate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-(4-methoxybenzyl)malonate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-(4-methoxybenzyl)malonate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-(4-methoxybenzyl)malonate

Citations

For This Compound
11
Citations
AD Gee, B Långström - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
The synthesis of α-([11C]methyl)tyrosine 4a and α-([11C]methyl)phenylalanine 4b from dimethyl 2-(4-methoxybenzyl)-2-([11C] methyl)malonate 1a and dimethyl 2-benzyl-2-([11C] …
Number of citations: 15 pubs.rsc.org
Z Guan, D Yang, Z Liu, S Zhu, X Zhong, H Wang… - Chinese Journal of …, 2023 - Elsevier
Achieving regioselectivity in radical cyclization reactions is of central importance, yet extremely challenging. Although Baldwin's rules provided guidance on the addition of radical …
Number of citations: 2 www.sciencedirect.com
L Li, ZW Hou, P Li, L Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
An electrochemical dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates for the preparation of spiro[4.5]deca-trienones has been developed. This approach …
Number of citations: 15 pubs.acs.org
A Popkov, M Nádvorník, P Kružberská… - Journal of Labelled …, 2007 - Wiley Online Library
In positron emission tomography (PET) α‐methyl amino acids have two potential applications: As analogues of neutransmitter precursors for the study of neurodegenerative diseases; …
S Ma, J Zhang - Tetrahedron, 2003 - Elsevier
6-Acetoxy-4-alkenyl arenes undergo regio- and stereoselective intramolecular Friedel–Crafts reaction affording benzocycles in moderate to excellent yields in TFA/HOAc (3:1). It was …
Number of citations: 30 www.sciencedirect.com
A Popkov - 2007 - dspace.cuni.cz
CONCLUSIONS Study of chiral amino acids synthons resulted in: I a deeper understanding of the intramolecular interactions affecting the stereochemistry of alkylation of the …
Number of citations: 0 dspace.cuni.cz
MHG Castro - 2020 - search.proquest.com
Processes that convert simple starting materials into complex products in a single, selective chemical operation are highly sought after. Herein, we present a folding radical cascade …
Number of citations: 4 search.proquest.com
A Popkov, PH Elsinga - Current Organic Chemistry, 2013 - ingentaconnect.com
For PET applications in oncological and neurological diagnostics, amino acids have been studied both clinically and pre-clinically during the last 35 years. Nowadays two applications …
Number of citations: 9 www.ingentaconnect.com
A Popkov - 2008 - research.rug.nl
Positron emission tomography (PET) utilises positron emitting radiopharmaceuticals in the study of metabolic and physiological processes. After the injection of a carbon-11 or fluorine-…
Number of citations: 1 research.rug.nl
KL Ivanov, MY Melnikov - Synthesis, 2020 - thieme-connect.com
An efficient gram-scale one-pot approach to 2-substituted malonates and related structures is developed, starting from commercially available aldehydes and active methylene …
Number of citations: 4 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.